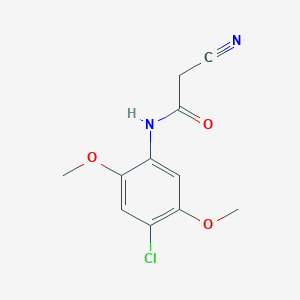

N-(4-chloro-2,5-dimethoxyphenyl)-2-cyanoacetamide

Description

Historical Development and Scientific Significance

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-cyanoacetamide traces its origins to classical organic reactions involving 4-chloro-2,5-dimethoxyphenylamine and cyanoacetic acid derivatives. Early methodologies employed piperidine as a catalyst under controlled thermal conditions, yielding moderate efficiencies. These foundational approaches established the compound’s role as a precursor for bioactive molecules, with its chloro and methoxy substituents enabling selective functionalization.

The compound’s scientific significance became evident through its structural features: the electron-withdrawing cyano group enhances reactivity in nucleophilic substitutions, while the dimethoxy-phenyl moiety contributes to lipid solubility, facilitating membrane permeability in biological systems. Initial characterization via Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy confirmed its stability under ambient conditions, paving the way for exploratory pharmacological studies.

Table 1: Evolution of Synthesis Methods for N-(4-Chloro-2,5-dimethoxyphenyl)-2-cyanoacetamide

| Era | Method | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Early 2000s | Thermal condensation | Piperidine | 60–70 | |

| 2020s | Microwave-assisted Knoevenagel | NH₄OAc | 85–92 |

Position in Contemporary Organic Chemistry Research

In modern research, N-(4-chloro-2,5-dimethoxyphenyl)-2-cyanoacetamide serves dual roles as a synthetic intermediate and a bioactive scaffold. Its α,β-unsaturated derivatives, synthesized via Knoevenagel condensation, exhibit pronounced antibacterial activity against gram-positive pathogens such as Staphylococcus aureus (inhibition zones: 16.2–19.8 mm at 200 µg/mL). Molecular docking studies reveal strong binding affinities (-7.7 kcal/mol) with bacterial target proteins, particularly penicillin-binding proteins (e.g., PDB:5MM8), suggesting mechanistic inhibition of cell wall synthesis.

The compound’s utility extends to heterocyclic chemistry, where it acts as a linchpin for constructing iminocoumarins, thiazoles, and dihydropyridines. For instance, cyclocondensation with thiourea derivatives yields thiazole hybrids with enhanced antimicrobial profiles (MIC values: 8–32 µg/mL against Escherichia coli). Such applications highlight its adaptability in addressing antibiotic resistance challenges.

Table 2: Biological Activities of Derivatives Derived from N-(4-Chloro-2,5-dimethoxyphenyl)-2-cyanoacetamide

| Derivative Class | Target Pathogen | Activity Metric | Reference |

|---|---|---|---|

| α,β-Unsaturated analogs | Staphylococcus aureus | Zone of inhibition: 19.8 mm | |

| Thiazole hybrids | Escherichia coli | MIC: 16 µg/mL |

Academic Research Trajectory and Evolution

The academic trajectory of N-(4-chloro-2,5-dimethoxyphenyl)-2-cyanoacetamide reflects broader shifts toward sustainable and computational methodologies. Traditional solvent-intensive syntheses have given way to microwave-assisted protocols, reducing reaction times from hours to minutes while improving yields (85–92%). Concurrently, density functional theory (DFT) analyses have elucidated electronic properties, such as HOMO-LUMO gaps (ΔE = 3.2–4.1 eV), which correlate with stability and reactivity trends.

Recent studies emphasize molecular dynamics (MD) simulations to predict thermodynamic stability in protein-ligand complexes. For example, 50-nanosecond MD trajectories at 310 K demonstrate low RMSD fluctuations (0.2–0.3 nm) for derivative 5 bound to Staphylococcus aureus targets, validating its conformational robustness. These computational advances, coupled with ADMET profiling, accelerate the prioritization of lead compounds in drug discovery pipelines.

Properties

IUPAC Name |

N-(4-chloro-2,5-dimethoxyphenyl)-2-cyanoacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O3/c1-16-9-6-8(14-11(15)3-4-13)10(17-2)5-7(9)12/h5-6H,3H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIUQLVQARVPQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)CC#N)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-cyanoacetamide typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with cyanoacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of N-(4-chloro-2,5-dimethoxyphenyl)-2-cyanoacetamide may involve large-scale batch reactors where the reactants are combined and allowed to react over a specified period. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,5-dimethoxyphenyl)-2-cyanoacetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-2-cyanoacetamide is utilized in various scientific research fields, including:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(4-chloro-2,5-dimethoxyphenyl)-2-cyanoacetamide exerts its effects involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to various biochemical pathways being activated or inhibited.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with NBOMe Derivatives

Structural similarities :

Key differences :

- Functional groups: 25C-NBOMe contains an ethanamine chain and a 2-methoxybenzyl group, enabling serotonin receptor (5-HT₂A) agonism . N-(4-chloro-2,5-dimethoxyphenyl)-2-cyanoacetamide lacks the amine group and instead features a cyanoacetamide moiety, rendering it pharmacologically inert in psychoactive contexts.

- Applications: NBOMe derivatives are potent hallucinogens with high toxicity .

Comparison with Other Acetamide Derivatives

(a) N-(2-chloro-4-fluorophenyl)-2-cyanoacetamide

- Structural divergence: Substituents: 2-chloro-4-fluorophenyl vs. 4-chloro-2,5-dimethoxyphenyl. No methoxy groups in the fluorophenyl derivative .

- Impact on properties :

- The absence of methoxy groups reduces steric hindrance and alters solubility.

- Fluorine’s electronegativity may enhance metabolic stability compared to methoxy groups.

(b) N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide

Comparison with Azo Dye Precursors

The compound 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide] incorporates the target molecule as a subunit .

- Functional role: The cyanoacetamide group contributes to conjugation and stability in the azo dye structure.

- Performance :

- Methoxy and chloro groups enhance lightfastness and color intensity in pigments.

Data Table: Structural and Functional Comparison

| Compound Name | Molecular Weight | Key Substituents | Functional Groups | Primary Applications |

|---|---|---|---|---|

| N-(4-chloro-2,5-dimethoxyphenyl)-2-cyanoacetamide | ~254.7 g/mol | 4-Cl, 2,5-OCH₃ | Cyanoacetamide | Dye synthesis, intermediates |

| 25C-NBOMe | ~343.8 g/mol | 4-Cl, 2,5-OCH₃, 2-OCH₃-benzyl | Ethanamine, benzyl | Psychoactive research |

| N-(2-chloro-4-fluorophenyl)-2-cyanoacetamide | ~212.6 g/mol | 2-Cl, 4-F | Cyanoacetamide | Pharmaceutical intermediates |

| N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide | ~324.6 g/mol | 4-Br, 4-Cl | Acetamide | Crystallography studies |

Research Findings and Implications

- Crystal structure insights: Substituted acetamides like N-(4-chloro-2,5-dimethoxyphenyl)-2-cyanoacetamide exhibit conformational flexibility due to steric and electronic effects of substituents, influencing hydrogen-bonding networks and solubility .

- Industrial relevance : The compound’s stability and substituent arrangement make it suitable for high-performance pigments, though commercial scarcity limits broader application .

Biological Activity

N-(4-chloro-2,5-dimethoxyphenyl)-2-cyanoacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(4-chloro-2,5-dimethoxyphenyl)-2-cyanoacetamide has a complex structure characterized by the presence of a cyano group attached to an acetamide functional group. The chloro and methoxy substituents on the phenyl ring are crucial for its biological activity. The molecular formula is C12H12ClN3O3, and its molecular weight is approximately 273.7 g/mol.

The biological activity of N-(4-chloro-2,5-dimethoxyphenyl)-2-cyanoacetamide is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : It has been shown to interact with various receptors, potentially modulating their activity and influencing neurotransmitter systems.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacteria and fungi, likely due to its lipophilicity which facilitates membrane penetration.

Antimicrobial Activity

Research has demonstrated that N-(4-chloro-2,5-dimethoxyphenyl)-2-cyanoacetamide possesses antimicrobial properties. A study evaluated its effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated:

- Inhibition Zones : The compound displayed significant inhibition zones against Gram-positive bacteria compared to Gram-negative strains.

- Minimum Inhibitory Concentration (MIC) : The MIC values were determined to assess the potency of the compound against selected microorganisms.

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 8 |

| Escherichia coli | 10 | 32 |

Cytotoxicity Studies

The cytotoxic effects of N-(4-chloro-2,5-dimethoxyphenyl)-2-cyanoacetamide were assessed in various cancer cell lines. The compound exhibited selective cytotoxicity towards certain tumor cells:

- IC50 Values : The half-maximal inhibitory concentration (IC50) values were measured to evaluate the compound's effectiveness in inhibiting cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12 |

| HeLa (Cervical Cancer) | 18 |

Case Studies and Research Findings

- Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry highlighted the antimicrobial potential of various chloroacetamides, including N-(4-chloro-2,5-dimethoxyphenyl)-2-cyanoacetamide. It was found that compounds with halogenated phenyl rings exhibited enhanced antimicrobial activity due to increased lipophilicity .

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of N-(4-chloro-2,5-dimethoxyphenyl)-2-cyanoacetamide on human cancer cell lines. Results indicated that the compound effectively inhibited cell growth in a dose-dependent manner .

- Mechanistic Insights : A detailed mechanistic study revealed that the binding affinity of N-(4-chloro-2,5-dimethoxyphenyl)-2-cyanoacetamide to specific receptors could lead to modulation of signaling pathways associated with cancer cell proliferation .

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing N-(4-chloro-2,5-dimethoxyphenyl)-2-cyanoacetamide?

- Methodology : Adapt multi-step synthesis protocols involving substitution, reduction, and condensation reactions. For example:

Substitution : React 4-chloro-2,5-dimethoxyaniline with cyanoacetic acid under alkaline conditions to form intermediates.

Condensation : Use condensing agents (e.g., DCC or EDC) to facilitate amide bond formation.

- Optimize reaction conditions (temperature, pH) based on analogous procedures for structurally related acetamides .

- Validation : Monitor reaction progress via TLC or HPLC to ensure purity and intermediate conversion.

Q. How should researchers handle and store this compound to ensure safety and stability?

- Safety Protocols :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Store in airtight, light-resistant containers at 2–8°C to prevent degradation.

- Reference safety data for structurally similar N-(aryl)acetamides, which highlight risks of irritation and recommend ventilation .

Q. What spectroscopic techniques are critical for structural confirmation?

- Techniques :

- NMR Spectroscopy : Analyze - and -NMR to verify substituent positions and cyanoacetamide linkage.

- IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1700 cm) and cyano (C≡N, ~2200 cm) groups.

- Mass Spectrometry : Use HRMS to validate molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or chromatographic data during characterization?

- Strategies :

- Cross-validate with multiple techniques (e.g., compare NMR data with X-ray crystallography results for analogous compounds).

- Employ 2D-NMR (COSY, HSQC) to resolve overlapping signals in complex aromatic/amide regions .

- Re-crystallize the compound to isolate pure phases and eliminate solvent interference .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

- Approaches :

- Perform DFT calculations to model electron distribution and identify reactive sites (e.g., cyano group or chloro-methoxy substituents).

- Use molecular docking to simulate interactions with biological targets (e.g., enzymes), leveraging crystallographic data from related N-(aryl)acetamides .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Design Framework :

Structural Modifications : Synthesize derivatives by altering substituents (e.g., replacing methoxy with ethoxy or modifying the chloro position).

Biological Assays : Test derivatives against target proteins (e.g., kinases) using enzyme inhibition assays.

- Reference SAR studies for 25C-NBOH and 25C-NBF analogs, which correlate substituent changes with receptor binding affinity .

Q. What are the challenges in crystallizing N-(4-chloro-2,5-dimethoxyphenyl)-2-cyanoacetamide, and how can they be addressed?

- Crystallization Insights :

- Use slow evaporation of polar solvents (e.g., ethanol/water mixtures) to grow single crystals.

- Analyze intermolecular interactions (e.g., hydrogen bonds between amide groups and methoxy oxygen) to predict packing motifs, as seen in studies of N-(trichlorophenyl)acetamides .

Q. How can researchers identify and mitigate synthetic byproducts or impurities?

- Analytical Workflow :

Byproduct Identification : Use LC-MS to detect unreacted intermediates or side products (e.g., over-alkylated derivatives).

Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.